molecular formula C13H17N3OS B1269458 5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 667414-35-9

5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1269458
CAS No.: 667414-35-9
M. Wt: 263.36 g/mol
InChI Key: FFVYNISIQOIZET-UHFFFAOYSA-N
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Description

5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C13H17N3OS and a molecular weight of 263.36 g/mol This compound is known for its unique structure, which includes a triazole ring, a phenoxy group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-isopropylphenol with formaldehyde to form 4-isopropylphenoxymethanol. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the thiol group results in disulfides, while substitution reactions can yield various substituted phenoxy derivatives .

Scientific Research Applications

5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring and thiol group are key functional groups that enable the compound to bind to enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4H-1,2,4-triazole-3-thiol: Lacks the phenoxy group, making it less versatile in certain reactions.

    5-[(4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of an isopropyl group, affecting its reactivity and properties.

Uniqueness

This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses .

Properties

IUPAC Name

4-methyl-3-[(4-propan-2-ylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-9(2)10-4-6-11(7-5-10)17-8-12-14-15-13(18)16(12)3/h4-7,9H,8H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVYNISIQOIZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360241
Record name 5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667414-35-9
Record name 5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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